molecular formula C8H14IN3 B2635218 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine CAS No. 1303443-54-0

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2635218
CAS No.: 1303443-54-0
M. Wt: 279.125
InChI Key: KNUZJSIWCGOTJX-UHFFFAOYSA-N
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Description

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H14IN3. It is a pyrazole derivative, characterized by the presence of an iodine atom at the 4th position, an isobutyl group at the 1st position, and a methyl group at the 3rd position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, such as potential anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic, optical, or catalytic properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole-containing compounds.

    Pharmaceutical Industry: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole
  • 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-ol
  • 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-thiol

Uniqueness

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is unique due to the presence of the amine group at the 5th position of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUZJSIWCGOTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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